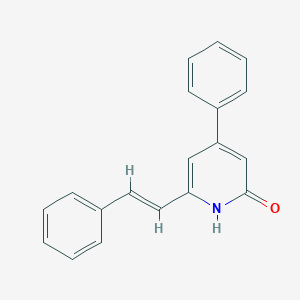
4-phenyl-6-(2-phenylvinyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-6-(2-phenylvinyl)-2(1H)-pyridinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as PVP and has been extensively studied for its unique properties and potential uses.
Mécanisme D'action
The mechanism of action of 4-phenyl-6-(2-phenylvinyl)-2(1H)-pyridinone is not fully understood, but studies have suggested that it works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 4-phenyl-6-(2-phenylvinyl)-2(1H)-pyridinone has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect cells from oxidative damage. It has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-phenyl-6-(2-phenylvinyl)-2(1H)-pyridinone in lab experiments include its relatively simple synthesis, its unique properties, and its potential for various applications. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 4-phenyl-6-(2-phenylvinyl)-2(1H)-pyridinone. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of 4-phenyl-6-(2-phenylvinyl)-2(1H)-pyridinone can be achieved through various methods, including the Knoevenagel condensation reaction, the Kabachnik-Fields reaction, and the Hantzsch reaction. The most commonly used method is the Knoevenagel condensation reaction, which involves the reaction of 2-acetylpyridine with benzaldehyde in the presence of a base such as piperidine or triethylamine.
Applications De Recherche Scientifique
The unique properties of 4-phenyl-6-(2-phenylvinyl)-2(1H)-pyridinone make it a promising compound for various scientific applications. It has been extensively studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. It has also shown promising results in the field of material science, where it has been used as a building block for the synthesis of various polymers and nanomaterials.
Propriétés
Formule moléculaire |
C19H15NO |
|---|---|
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
4-phenyl-6-[(E)-2-phenylethenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C19H15NO/c21-19-14-17(16-9-5-2-6-10-16)13-18(20-19)12-11-15-7-3-1-4-8-15/h1-14H,(H,20,21)/b12-11+ |
Clé InChI |
HVBKLXMQFARBNF-VAWYXSNFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC(=CC(=O)N2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC(=O)N2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=CC(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[3-Oxo-1-[4-(3-phenylpropanoyloxy)phenyl]-2-benzofuran-1-yl]phenyl] 3-phenylpropanoate](/img/structure/B289659.png)

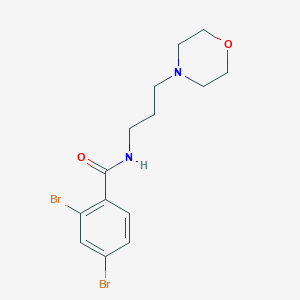
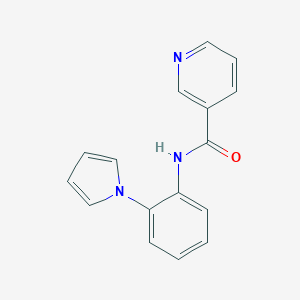


![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
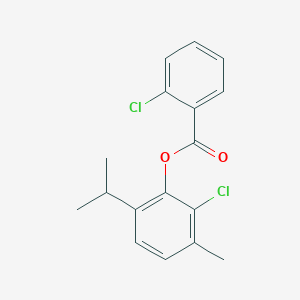
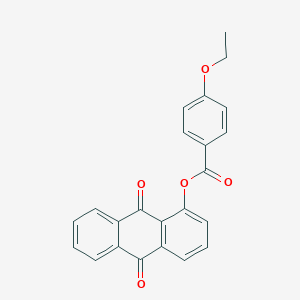
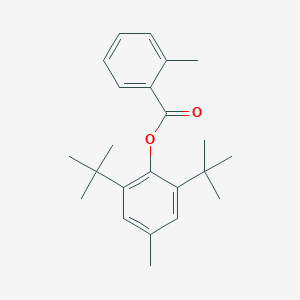
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)